molecular formula C20H14O2 B14066100 Benz(a)anthracene-5,6-dione, 7,12-dimethyl- CAS No. 10236-23-4

Benz(a)anthracene-5,6-dione, 7,12-dimethyl-

Katalognummer: B14066100
CAS-Nummer: 10236-23-4
Molekulargewicht: 286.3 g/mol
InChI-Schlüssel: QKHGETNNSJIVNT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benz(a)anthracene-5,6-dione, 7,12-dimethyl- is a polycyclic aromatic hydrocarbon with the molecular formula C20H16. It is a derivative of benz(a)anthracene, characterized by the presence of two methyl groups at the 7 and 12 positions and a quinone structure at the 5 and 6 positions. This compound is known for its carcinogenic properties and is widely used in scientific research to study cancer mechanisms and other biological processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Benz(a)anthracene-5,6-dione, 7,12-dimethyl- can be synthesized through the oxidation of 1,8-dinitronaphthalene. The process involves reacting 1,8-dinitronaphthalene with an appropriate amount of sodium hydroxide solution to form 1,8-dinitrohydronaphthol. This intermediate is then oxidized in the presence of a suitable oxidizing agent, such as a metal salt, followed by acidification to yield benz(a)anthracene-5,6-dione, 7,12-dimethyl- .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the synthetic route mentioned above can be adapted for larger-scale production with appropriate scaling of reagents and reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

Benz(a)anthracene-5,6-dione, 7,12-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex quinone derivatives.

    Reduction: Reduction reactions can convert the quinone structure back to a hydroquinone form.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield more highly oxidized quinone derivatives, while reduction can produce hydroquinone forms .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The carcinogenic effects of benz(a)anthracene-5,6-dione, 7,12-dimethyl- are primarily due to its ability to form DNA adducts, which can lead to mutations and cancer. The compound undergoes metabolic activation in the body, forming reactive intermediates that bind to DNA. This binding disrupts normal cellular processes and can initiate carcinogenesis . The molecular targets and pathways involved include the cytochrome P450 enzyme system, which plays a crucial role in the metabolic activation of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benz(a)anthracene-5,6-dione, 7,12-dimethyl- is unique due to the combination of its methyl groups and quinone structure, which contribute to its distinct chemical reactivity and biological activity. This combination makes it a valuable compound for studying specific mechanisms of carcinogenesis and other biological processes .

Eigenschaften

CAS-Nummer

10236-23-4

Molekularformel

C20H14O2

Molekulargewicht

286.3 g/mol

IUPAC-Name

7,12-dimethylbenzo[a]anthracene-5,6-dione

InChI

InChI=1S/C20H14O2/c1-11-13-7-3-4-8-14(13)12(2)18-17(11)15-9-5-6-10-16(15)19(21)20(18)22/h3-10H,1-2H3

InChI-Schlüssel

QKHGETNNSJIVNT-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C3=CC=CC=C3C(=O)C(=O)C2=C(C4=CC=CC=C14)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.